molecular formula C18H24FNO3 B3012061 ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478063-91-1

ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate

Cat. No.: B3012061
CAS No.: 478063-91-1
M. Wt: 321.392
InChI Key: VWADWCHWRONRRC-UHFFFAOYSA-N
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Description

Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic carbamate derivative characterized by a fluorinated aromatic ring (2-fluorophenyl) and a cyclic ketone moiety (2-oxocyclooctyl). Carbamates are widely studied for their pharmacological, pesticidal, and toxicological properties, often acting as enzyme inhibitors or receptor modulators. The fluorine atom in the 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-oxocyclooctyl group may influence steric interactions and binding affinity in biological systems.

Properties

IUPAC Name

ethyl N-[(2-fluorophenyl)-(2-oxocyclooctyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c1-2-23-18(22)20-17(13-9-7-8-11-15(13)19)14-10-5-3-4-6-12-16(14)21/h7-9,11,14,17H,2-6,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWADWCHWRONRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCCCC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{Ethyl carbamate} + \text{Substituted phenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 2-fluorophenyl group and an 8-membered cyclic ketone . Key analogs include:

Compound Name Substituents Key Features Biological Activity/Application
Ethyl carbamate (EC) Ethyl group only Found in fermented foods; carcinogenic at high doses Carcinogen, fermentation byproduct
Vinyl carbamate Vinyl group instead of ethyl 10–50× more carcinogenic than EC; mutagenic in S. typhimurium Carcinogen, mutagen
VM-6 () Trifluoromethylphenyl, biphenyl Anticancer/anti-inflammatory candidate; m.p. 127–129°C, yield 48.02% Pharmaceutical research
Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate () 3-chlorophenyl, 7-membered cyclic ketone Structural analog with chloro substitution; supplier data available Undisclosed (likely pharmacological)
Fentanyl carbamate () Phenethylpiperidine core Regulated opioid analog; carbamate modification enhances stability Controlled substance

Key Observations :

  • Halogen Effects : Fluorine (2-fluorophenyl) vs. chlorine (3-chlorophenyl) alters electronic properties and binding. Fluorine’s electronegativity may enhance target selectivity compared to chlorine .
  • Carbamate Backbone : Unlike EC or vinyl carbamate, the compound’s bulky substituents likely reduce volatility and increase synthetic complexity.

Toxicological and Regulatory Insights

  • Regulatory Status : Fentanyl carbamate () is regulated due to opioid activity, suggesting that carbamate modifications can significantly impact legal classification. The target compound’s lack of reported regulation implies distinct pharmacological effects.

Biological Activity

Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H20_{20}FNO3_3
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 551931-06-7

The compound belongs to the class of carbamate esters, which are known for various biological activities including enzyme inhibition and antimicrobial properties.

Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate exhibits its biological effects primarily through interaction with specific biological targets. The compound's structure allows it to interact with enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
  • Antimicrobial Activity : Preliminary studies suggest that similar carbamate derivatives can inhibit bacterial biofilms, particularly in strains resistant to conventional antibiotics such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Research has indicated that ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate may possess significant antimicrobial properties. A study evaluated a series of carbamate analogues for their ability to inhibit biofilm formation in MRSA strains. The findings revealed that certain analogues exhibited low micromolar IC50_{50} values, indicating potent activity against biofilm-forming bacteria .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate has undergone preliminary toxicity evaluations:

  • Acute Toxicity : Studies suggest a moderate acute toxicity profile with an LD50_{50} value indicating potential risks at high doses.
  • Carcinogenicity : Current data indicate that this compound is not classified as a carcinogen based on available studies .

Case Study 1: Biofilm Inhibition

In a controlled laboratory setting, a series of experiments were conducted to assess the efficacy of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate against MRSA biofilms. The results highlighted the compound's ability to disrupt established biofilms, which are notoriously difficult to treat due to their protective matrix.

CompoundIC50_{50} (µM)Activity
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate4.5Strong
Control (No Treatment)-None

This study emphasizes the potential of this compound as a therapeutic agent in treating resistant bacterial infections.

Case Study 2: Neuropharmacological Effects

Another area of investigation focused on the neuropharmacological effects of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate. In vitro assays demonstrated its capacity to enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

ParameterValue
Acetylcholinesterase Inhibition (%)75% at 10 µM
Neuroprotective Effect (in vitro)Significant

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